molecular formula C13H14N2O4S2 B1681063 N-Succinimidyl 4-(2-pyridyldithio)butanoate CAS No. 115088-06-7

N-Succinimidyl 4-(2-pyridyldithio)butanoate

Cat. No. B1681063
M. Wt: 326.4 g/mol
InChI Key: JSHOVKSMJRQOGY-UHFFFAOYSA-N
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Description

N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a bifunctional linker used in antibody-drug conjugation (ADC) . It is a small fragment that can be linked to DM4 conjugates .


Synthesis Analysis

SPDB is typically used for antibody lysine functionalization . It is prepared as previously described .


Molecular Structure Analysis

The molecular formula of SPDB is C13H14N2O4S2 . It has a molecular weight of 326.39 .


Chemical Reactions Analysis

SPDB is a disulfide linker that is unstable at high glutathione concentrations . It is used in the maytansinoid-based ADC naratuximab emtansine .


Physical And Chemical Properties Analysis

SPDB has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C .

Scientific Research Applications

Protein Thiolation and Conjugation

N-Succinimidyl 4-(2-pyridyldithio)butanoate is utilized in protein thiolation and reversible protein-protein conjugation. Carlsson, Drevin, and Axén (1978) describe its application in introducing thiol groups into proteins such as ribonuclease, gamma-globulin, and others. This reagent allows for the formation of disulphide-linked protein-protein conjugates, which can be split by reduction or thiol-disulphide exchange, making the process reversible (Carlsson, Drevin, & Axén, 1978).

Immunoabsorbent Preparation

Habeeb (1981) details the use of N-Succinimidyl 4-(2-pyridyldithio)butanoate for controlled coupling of proteins to Sepharose gelatin, creating immunoabsorbents. These immunoabsorbents are capable of binding specific antibodies, and the process involves coupling through sulfhydryl-disulfide exchange (Habeeb, 1981).

Molecular Clip for Biomolecule Immobilization

Devouge, Salvagnini, and Marchand‐Brynaert (2005) used N-Succinimidyl 4-(2-pyridyldithio)butanoate for the deposition on inorganic devices and polymer materials. This facilitated surface functionalization with NHS esters, enabling the covalent grafting of biomolecules (Devouge, Salvagnini, & Marchand‐Brynaert, 2005).

Plasma Membrane Isolation

Grunz (1980) describes a method for isolating plasma membranes using N-Succinimidyl 4-(2-pyridyldithio)butanoate. The reagent is covalently linked to protein amino groups in plasma membranes, allowing for their separation and recovery after treatment with 2-mercaptoethanol (Grunz, 1980).

Future Directions

The clinical applications for ADCs, including those using SPDB as a linker, continue to expand . Key strategies to improve patient outcomes include better patient selection for treatment and the identification of mechanisms of therapy resistance .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOVKSMJRQOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347476
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 4-(2-pyridyldithio)butanoate

CAS RN

115088-06-7
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester
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Record name N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE
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Synthesis routes and methods

Procedure details

Compound 11a (1.10 g, 4.8 mmol) and N-hydroxysuccinimide (0.64 g, 5.5 mmol) were dissolved in dichloromethane (50 mL). The solution was magnetically stirred as 1-[3-(dimethylamino)propyl]-3 ethylcarbodiimide (1.05 g, 5.5 mmol) was added. After 2 h, ethyl acetate (150 mL) was added and the solution was transferred to a separatory funnel and washed consecutively with 0.5 M HCl (30 mL) and saturated sodium chloride (20 mL). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was removed under vacuum. The residue was taken up in a minimum volume of ethyl acetate and was purified by silica chromatography using a mobile phase of hexanes:ethyl acetate:acetic acid (2.5:1:0.02, v/v/v). Fractions containing pure product were combined and solvent was removed to give N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB, 3a) (1.2 g, 76% yield). 1H NMR (CDCl3): δ 2.12-2.19 (2H, m), 2.78-2.87 (6H, m), 2.91 (2H, t, J=7.0), 7.06-7.12 (1H, m), 7.62-7.71 (2H, m), 8.48 (1H, d, 4.4 Hz). MS (M+Na+) Found: 348.8 Calculated: 349.4.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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